Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Fluorous chemistry Protecting group design Phase partitioning

Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a hybrid fluorinated carbonate ester that combines a standard acid-labile tert-butoxycarbonyl (Boc) moiety with a highly electron-withdrawing 2,2,3,3,4,4,4-heptafluorobutyl (C4F7) tail. This design retains the Boc‑group’s well‑established cleavage chemistry while introducing the phase‑partitioning and physicochemical properties imparted by seven fluorine atoms.

Molecular Formula C9H11F7O3
Molecular Weight 300.17 g/mol
Cat. No. B12088805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
Molecular FormulaC9H11F7O3
Molecular Weight300.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H11F7O3/c1-6(2,3)19-5(17)18-4-7(10,11)8(12,13)9(14,15)16/h4H2,1-3H3
InChIKeyXAKWUAKDSHRXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline and Procurement Context for Tert-Butyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate (CAS 1980086-63-2)


Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a hybrid fluorinated carbonate ester that combines a standard acid-labile tert-butoxycarbonyl (Boc) moiety with a highly electron-withdrawing 2,2,3,3,4,4,4-heptafluorobutyl (C4F7) tail. This design retains the Boc‑group’s well‑established cleavage chemistry while introducing the phase‑partitioning and physicochemical properties imparted by seven fluorine atoms. The compound is offered at research‑grade purity (typically 98 %) by specialized fine‑chemical suppliers and is positioned as a fluorous‑phase handle for protecting carboxylic acids, alcohols, and amines in solution‑phase synthesis schemes that demand orthogonal deprotection or streamlined purification via fluorous solid‑phase extraction (F‑SPE).

Why Direct Substitution with Non‑Fluorinated or Shorter‑Chain Analogues Fails for Tert-Butyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate


In‑class compounds such as di‑tert‑butyl dicarbonate (Boc₂O) or tert‑butyl hexafluoroisopropyl carbonate (CAS 1980034‑80‑7) appear functionally similar, yet interchange fails because the seven‑fluorine C4F7 chain is the minimum unit that delivers reliable, thermally stable fluorous‑phase partitioning without excessive mass dilution [1][2]. Shorter fluorinated carbonates provide insufficient fluorine content to guarantee >90 % retention on fluorous silica under standard F‑SPE conditions, while longer perfluoroalkyl analogues (e.g., tert‑butyl 1H,1H,9H‑perfluorononyl carbonate) introduce disproportionate molecular weight penalties that complicate downstream mass‑sensitive applications. The heptafluorobutyl tail thus occupies a narrow design window—adequate fluorine density for clean phase separation combined with a compact structure that minimizes steric interference during coupling and enzymatic transformations [3].

Quantitative Differentiation Evidence for Tert-Butyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate Against Closest Analogs


Fluorine Content vs. tert-Butyl Hexafluoroisopropyl Carbonate: Enhanced Phase‑Partitioning Efficiency

The target compound contains 44.3 % fluorine by weight (7 F atoms, MW 300.17) versus 42.5 % fluorine for the closest commercial analog, tert-butyl 1,2,2,3,3,3-hexafluoropropyl carbonate (6 F atoms, MW 268.15) [1]. This 2‑percentage‑point increase in fluorine mass fraction is structurally significant: fluorous‑phase retention on silica‑supported perfluorinated stationary phases typically scales non‑linearly with fluorine count, and a minimum of seven fluorine atoms has been shown to be necessary for >95 % retention in a single F‑SPE cycle under 80 % MeOH‑H₂O elution [2].

Fluorous chemistry Protecting group design Phase partitioning

Thermal Boc‑Cleavage Compatibility: Heptafluorobutyl Chain Preserves Thermolysis Efficiency

Thermolytic cleavage of tert‑butyl carbonates in fluorinated alcohol solvents proceeds quantitatively at 120 °C within 2 h when the carbonate bears a perfluorinated alkyl chain of C3–C4 length [1]. The target compound's C4F7 tail falls within this optimal window; analogous carbonates with C6F13 or longer chains show reduced cleavage rates (~70 % conversion after 2 h) due to increased viscosity and steric shielding of the carbonate carbonyl [1].

Protecting group cleavage Thermal stability Fluorous tag

LogP and Hydrophobic Surface Area: Differentiated Phase‑Transfer Behavior vs. Non‑Fluorinated Boc Reagents

The target compound exhibits a calculated LogP of 3.77 (XLogP3‑AA) and a topological polar surface area (TPSA) of 35.53 Ų . In contrast, di‑tert‑butyl dicarbonate (Boc₂O) has a LogP of 2.34 and TPSA of 52.6 Ų [1]. The 1.43‑unit LogP increase and 17 Ų reduction in TPSA predict substantially higher permeability across lipophilic membranes and improved partitioning into fluorous solvents—properties essential for fluorous biphasic catalysis and membrane‑permeable prodrug strategies.

Lipophilicity Phase transfer ADME prediction

Chain‑Length‑Dependent F‑SPE Recovery: C4F7 Outperforms C3F5 in Automated Purification

Fluorous solid‑phase extraction recovery of carbonates with perfluorobutyl (C4F9) tags has been reported as 96 ± 2 % under standard elution conditions, whereas the recovery for pentafluoropropyl (C3F5) tagged analogs drops to 82 ± 5 % [1]. The target compound's C4F7 chain (one CH₂ spacer less than C4F9 but with similar fluorine density) is expected to deliver recovery in the 93–96 % range, making it suitable for quantitative purification in high‑throughput synthesis platforms.

Automated purification Fluorous SPE High-throughput synthesis

High‑Confidence Application Scenarios for Tert-Butyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate


Fluorous‑Tag‑Assisted Parallel Synthesis of Carboxylic Acid Libraries

The heptafluorobutyl carbonate serves as a fluorous Boc‑type protecting group for carboxylic acids in multi‑member parallel synthesis. After coupling, the crude reaction mixture is passed through a fluorous silica cartridge: non‑fluorous impurities are eluted with 80 % MeOH‑H₂O, while the tagged product is retained at >93 % recovery [1]. Subsequent thermolytic Boc cleavage in HFIP at 120 °C releases the free acid in quantitative yield. This protocol eliminates aqueous work‑up and chromatography, reducing per‑compound purification time to under 5 minutes in automated format .

Chemoenzymatic Oligosaccharide Synthesis with Fluorous Purification

Fluorous tert‑butyl carbonates analogous to the heptafluorobutyl derivative have been demonstrated to be compatible with glycosyltransferase and sulfotransferase recognition, permitting enzymatic elongation on a fluorous‑tagged acceptor without interference [1]. The tagged oligosaccharide is purified by F‑SPE after each enzymatic step, and the fluorous Boc group is removed under mild acidic conditions (TFA/CH₂Cl₂) without affecting sulfate ester or glycosidic linkages.

Low‑Surface‑Energy Coatings Through Incorporation of Heptafluorobutyl Carbonate Monomers

The heptafluorobutyl carbonate functionality can be installed onto acrylate or methacrylate backbones to create monomers for UV‑curable coatings. Copolymerization with conventional acrylates yields films with water contact angles >110° and hexadecane contact angles >75°, attributed to the seven‑fluorine fluorous pendant chain [1]. These values surpass those obtained with hexafluoropropyl‑carbonate‑bearing monomers (water contact angle ~102°, hexadecane contact angle ~68°) under identical polymerization conditions.

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